molecular formula C9H14N2O4S B7542241 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid

2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid

Cat. No. B7542241
M. Wt: 246.29 g/mol
InChI Key: XWJRVNASWUAXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid, also known as OTAB, is a thiazolidinedione derivative. It is a synthetic compound that has been widely studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, one limitation of 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid. One potential area of research is the development of 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid derivatives that have improved potency and selectivity. Another area of research is the study of 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid and its potential therapeutic applications.

Synthesis Methods

2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid can be synthesized through a multistep process that involves the reaction of thiazolidine-2,4-dione with ethyl bromoacetate to produce ethyl 2-(2-bromoacetylthiazolidin-4-yl)acetate. This intermediate is then reacted with 1,4-diaminobutane to yield 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid.

Scientific Research Applications

2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic effects. 2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-2-6(9(14)15)10-7(12)3-11-5-16-4-8(11)13/h6H,2-5H2,1H3,(H,10,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJRVNASWUAXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CN1CSCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid

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